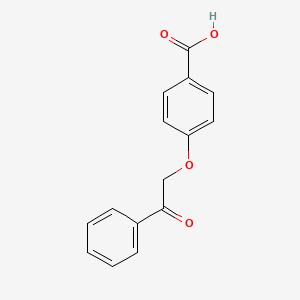

4-Phenacyloxybenzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

18859-46-6 |

|---|---|

Molecular Formula |

C15H12O4 |

Molecular Weight |

256.25 g/mol |

IUPAC Name |

4-phenacyloxybenzoic acid |

InChI |

InChI=1S/C15H12O4/c16-14(11-4-2-1-3-5-11)10-19-13-8-6-12(7-9-13)15(17)18/h1-9H,10H2,(H,17,18) |

InChI Key |

VFOOLTFIEUKBAD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 4-Phenacyloxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and expected structural features involved in the crystal structure analysis of 4-Phenacyloxybenzoic acid. While a specific crystal structure determination for this compound is not publicly available at the time of this writing, this document leverages established protocols and data from closely related benzoic acid derivatives to present a representative analysis. The insights derived from understanding the three-dimensional arrangement of molecules in the solid state are pivotal for predicting physicochemical properties, guiding formulation development, and informing rational drug design.

Introduction

This compound belongs to the class of phenoxybenzoic acids, which are recognized for their diverse biological activities. The precise arrangement of molecules within a crystal lattice, governed by a delicate balance of intermolecular interactions, dictates crucial material properties such as solubility, stability, and bioavailability. X-ray crystallography stands as the definitive technique for elucidating this three-dimensional structure, providing atomic-level coordinates and insights into the forces that stabilize the crystalline state.

Experimental Protocols

The determination of a crystal structure is a multi-step process, beginning with the synthesis and crystallization of the compound, followed by X-ray diffraction data collection and structure solution.

Synthesis and Crystallization of this compound

A common synthetic route to this compound involves the Williamson ether synthesis, reacting a salt of 4-hydroxybenzoic acid with a phenacyl halide.

Synthesis Protocol:

-

Deprotonation: 4-hydroxybenzoic acid is dissolved in a suitable solvent (e.g., ethanol, DMF) and treated with a base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding phenoxide salt.

-

Nucleophilic Substitution: Phenacyl bromide (or chloride) is added to the reaction mixture. The phenoxide nucleophilically attacks the alpha-carbon of the phenacyl halide, displacing the halide and forming the ether linkage.

-

Work-up and Purification: The reaction mixture is typically acidified to precipitate the carboxylic acid, which is then filtered, washed, and purified by recrystallization.

Crystallization Protocol:

High-quality single crystals suitable for X-ray diffraction are typically grown via slow evaporation or cooling of a saturated solution.

-

Solvent Selection: A suitable solvent or solvent system is identified in which this compound has moderate solubility at elevated temperatures and lower solubility at room temperature. Common solvents for benzoic acid derivatives include ethanol, methanol, acetone, and mixtures with water.

-

Dissolution: The purified compound is dissolved in a minimum amount of the chosen hot solvent to create a saturated solution.

-

Slow Cooling/Evaporation: The hot solution is allowed to cool slowly to room temperature. Alternatively, the solution can be left undisturbed for slow evaporation of the solvent at a constant temperature.

-

Crystal Harvesting: The resulting crystals are carefully harvested, washed with a small amount of cold solvent, and dried.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the primary technique for determining the crystal structure.

Data Collection Protocol:

-

A suitable single crystal is mounted on a goniometer head of a diffractometer.

-

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).

-

As the crystal is rotated, the diffraction pattern is recorded on a detector.

Structure Solution and Refinement Protocol:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.

Data Presentation: Crystallographic Data

As a definitive structure for this compound is not available, the following table presents representative crystallographic data for a closely related compound, 4-(4-Fluorophenoxy)benzoic acid, to illustrate the typical parameters obtained from a crystal structure analysis.

| Parameter | Value (for 4-(4-Fluorophenoxy)benzoic acid) |

| Chemical Formula | C₁₃H₉FO₃ |

| Formula Weight | 232.20 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.8850 (1) |

| b (Å) | 7.8526 (2) |

| c (Å) | 12.0250 (2) |

| α (°) | 91.803 (1) |

| β (°) | 96.321 (1) |

| γ (°) | 106.027 (1) |

| Volume (ų) | 529.75 (2) |

| Z | 2 |

| Temperature (K) | 100 |

| Radiation (Å) | Mo Kα (0.71073) |

| Density (calculated) (g/cm³) | 1.455 |

| R-factor (%) | 4.5 |

Intermolecular Interactions and Supramolecular Assembly

The crystal packing of benzoic acid derivatives is typically dominated by a network of hydrogen bonds and other non-covalent interactions. For this compound, the following interactions are anticipated to play a crucial role in stabilizing the crystal lattice:

-

O-H···O Hydrogen Bonds: The carboxylic acid moieties are expected to form strong, centrosymmetric dimers through a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. This is a very common feature in the crystal structures of carboxylic acids.

-

C-H···O Interactions: The various C-H bonds of the phenyl and phenacyl groups can act as weak hydrogen bond donors to the oxygen atoms of the carboxyl and carbonyl groups, further linking the primary hydrogen-bonded dimers into a more extended network.

-

π-π Stacking: The aromatic rings of the phenoxy and benzoic acid moieties may engage in π-π stacking interactions, contributing to the overall stability of the crystal structure.

-

C-H···π Interactions: The C-H bonds can also interact with the electron-rich π-systems of the aromatic rings.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a small molecule like this compound.

Structure-Property Relationship in Drug Development

The crystal structure provides foundational data that influences various aspects of drug development. The diagram below illustrates this logical relationship.

A Technical Guide to the Determination of the Solubility of 4-Phenacyloxybenzoic Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This document provides a comprehensive technical guide for determining the solubility of 4-phenacyloxybenzoic acid in common organic solvents. In the absence of readily available public data on the solubility of this specific compound, this guide focuses on the established experimental protocols that can be employed to generate reliable and reproducible solubility data. The methodologies detailed herein are the Shake-Flask Method followed by quantitative analysis using Gravimetry, High-Performance Liquid Chromatography (HPLC), and Ultraviolet-Visible (UV/Vis) Spectroscopy. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary tools to ascertain the solubility profile of this compound, a crucial step in preclinical development and formulation studies.

Introduction

This compound is an aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its purification, crystallization, formulation, and in vitro screening. The solubility of a compound is influenced by a multitude of factors including the physicochemical properties of both the solute and the solvent, temperature, and the presence of any impurities. This guide outlines the "gold standard" Shake-Flask method for achieving thermodynamic equilibrium solubility and subsequent analytical techniques for quantification.

Factors Influencing the Solubility of this compound

The molecular structure of this compound, featuring a carboxylic acid group, a phenyl ring, an ether linkage, and a phenacyl group, suggests a complex interplay of intermolecular forces that will govern its solubility.

-

Polarity: The principle of "like dissolves like" is the primary determinant of solubility. The carboxylic acid group can engage in hydrogen bonding, favoring polar solvents. Conversely, the aromatic rings contribute to its nonpolar character, suggesting solubility in less polar solvents.

-

Hydrogen Bonding: The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective at solvating this compound.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.

-

Solvent Properties: The dielectric constant, dipole moment, and molecular size of the solvent will all impact its ability to solvate the solute molecules.

Experimental Methodology for Solubility Determination

The most widely accepted and reliable method for determining the thermodynamic solubility of a compound is the Shake-Flask method. This technique involves equilibrating an excess amount of the solid compound in the solvent of interest over a sufficient period to achieve a saturated solution.

The following diagram illustrates the general workflow for the Shake-Flask solubility determination method.

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent (e.g., methanol, ethanol, acetone, dimethyl sulfoxide). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant temperature environment (e.g., a thermostatically controlled water bath or incubator) and agitate them using an orbital shaker for a predetermined period (typically 24 to 72 hours) to reach equilibrium. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to sediment. To ensure complete separation of the saturated solution from the undissolved solid, the supernatant can be clarified by centrifugation or filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE).

-

Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant for analysis. The concentration of this compound in the aliquot is then determined using a suitable analytical method as detailed below.

Quantitative Analysis of Saturated Solutions

The concentration of this compound in the saturated supernatant can be determined by several methods. The choice of method will depend on the properties of the compound and the solvent, as well as the available instrumentation.

This is a simple and direct method for determining solubility.

Protocol:

-

Pipette a precise volume of the clear saturated supernatant into a pre-weighed container.

-

Carefully evaporate the solvent under reduced pressure or in a fume hood.

-

Once the solvent is fully evaporated, weigh the container with the dried solute.

-

The mass of the solute divided by the initial volume of the supernatant gives the solubility.

HPLC is a highly sensitive and specific method for determining the concentration of a compound in solution.

Protocol:

-

Develop a suitable HPLC method (column, mobile phase, flow rate, and detection wavelength) for this compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water with a UV detector would be a typical starting point.

-

Prepare a stock solution of this compound of a known concentration.

-

Create a series of calibration standards by serially diluting the stock solution.

-

Inject the standards into the HPLC and construct a calibration curve by plotting the peak area against concentration.

-

Dilute a known volume of the saturated supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

Calculate the solubility in the original undiluted supernatant by multiplying the measured concentration by the dilution factor.

If this compound has a chromophore that absorbs in the UV/Vis range, this method can be a rapid and straightforward way to determine its concentration.

Protocol:

-

Determine the λmax of this compound in the solvent of interest by scanning a dilute solution across a range of UV/Vis wavelengths.

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard at the λmax and create a calibration curve of absorbance versus concentration.

-

Dilute the saturated supernatant to an appropriate concentration where the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility of the original saturated solution by multiplying by the dilution factor.

Data Presentation

The experimentally determined solubility data for this compound should be presented in a clear and organized manner to facilitate comparison and analysis. The following table provides a template for recording and presenting the solubility data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Analytical Method Used |

| Methanol | 25 |

|

An In-depth Technical Guide on the Prospective Thermal Analysis of 4-Phenacyloxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines the prospective melting point and thermal analysis of 4-Phenacyloxybenzoic acid. Due to a lack of specific experimental data for this compound in published literature, this document provides a comprehensive framework for its characterization based on established methodologies for similar aromatic carboxylic acids. It details the experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) and presents a structured approach to data interpretation and visualization. This guide is intended to serve as a practical resource for researchers undertaking the thermal analysis of this compound or structurally related compounds.

Introduction

This compound, with the chemical structure C₁₅H₁₂O₄, is an aromatic carboxylic acid containing a phenacyl ether linkage. The thermal properties of such molecules are critical for various applications, including drug development, materials science, and chemical synthesis. The melting point provides a fundamental measure of purity and thermal stability, while techniques like Differential Scanning calorimetry (DSC) and Thermogravimetric Analysis (TGA) offer deeper insights into phase transitions, decomposition pathways, and thermal robustness.

This guide will delineate the standard procedures for conducting a thorough thermal analysis of a novel aromatic carboxylic acid like this compound.

Prospective Thermal Properties

Experimental Protocols

A comprehensive thermal analysis of this compound would involve the following experimental procedures.

3.1. Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[1] It is used to determine the melting point, enthalpy of fusion, and other phase transitions.

-

Instrumentation: A heat-flux DSC instrument, such as a Mettler Toledo DSC 822e or equivalent.[1]

-

Sample Preparation: A small sample of this compound (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.

-

Temperature Program: The sample is typically heated at a constant rate, for example, 10 °C/min, over a temperature range that encompasses the expected melting point (e.g., 25 °C to 300 °C).[1]

-

Modulation (Optional): Temperature-modulated DSC can be employed to separate reversible and non-reversible thermal events.

-

-

Data Analysis: The DSC thermogram is analyzed to determine the onset temperature of melting, the peak melting temperature (Tₘ), and the enthalpy of fusion (ΔHբᵤₛ), which is calculated from the area of the melting peak.

3.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2][3] This technique is essential for determining the thermal stability and decomposition profile of a compound.

-

Instrumentation: A simultaneous thermal analyzer (STA) that combines TGA and DSC (TGA/DSC) or a standalone TGA instrument.

-

Sample Preparation: A slightly larger sample (typically 5-10 mg) of this compound is placed in an open ceramic or aluminum crucible.

-

Experimental Conditions:

-

Purge Gas: The analysis can be performed under an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air or oxygen) to study different decomposition pathways. A typical flow rate is 100 mL/min.[3]

-

Temperature Program: The sample is heated at a constant rate, for instance, 10 °C/min or 20 °C/min, over a wide temperature range (e.g., 25 °C to 600 °C) to ensure complete decomposition.[4]

-

-

Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The derivative of this curve (DTG) helps to identify the temperatures of the maximum rate of decomposition. Key parameters to be determined include the onset temperature of decomposition (Tₒₙₛₑₜ) and the temperature at which 5% or 10% mass loss occurs (Tₔ₅ or Tₔ₁₀).

Data Presentation

The quantitative data obtained from the thermal analysis of this compound should be summarized in a clear and structured format for easy comparison and interpretation.

| Thermal Property | Symbol | Expected Value (Illustrative) | Analytical Technique |

| Melting Point (Onset) | Tₘ (onset) | 180 - 200 °C | DSC |

| Melting Point (Peak) | Tₘ (peak) | 185 - 205 °C | DSC |

| Enthalpy of Fusion | ΔHբᵤₛ | 25 - 40 kJ/mol | DSC |

| Onset of Decomposition (5% Mass Loss) | Tₔ₅ | 250 - 280 °C | TGA (Nitrogen) |

| Temperature of Maximum Decomposition Rate | Tₘₐₓ | 300 - 350 °C | TGA/DTG (Nitrogen) |

| Residual Mass at 600 °C | % Residue | < 1% | TGA (Nitrogen) |

Visualization of Experimental Workflow

The logical flow of the thermal analysis process can be visualized using a diagram.

Caption: Experimental workflow for the thermal analysis of this compound.

Conclusion

While direct experimental data for the melting point and thermal analysis of this compound is not currently available in the public domain, this guide provides a robust framework for its characterization. The detailed experimental protocols for DSC and TGA, along with the structured approach to data presentation and workflow visualization, offer a comprehensive resource for researchers. The application of these methodologies will enable the determination of key thermal properties, which are crucial for the advancement of research and development in fields where this and similar compounds are of interest.

References

Technical Guide: Safety and Handling of 4-Phenacyloxybenzoic Acid

Chemical Identification and Properties

This section outlines the known physical and chemical properties of 4-Phenoxybenzoic acid, which is structurally similar to 4-Phenacyloxybenzoic acid. These values should be considered as estimates.

| Property | Value | Source |

| Molecular Formula | C13H10O3 | [1] |

| Molecular Weight | 214.22 g/mol | [1] |

| Melting Point | 163-165 °C | [2] |

| Boiling Point (estimated) | 314.35 °C | [2] |

| Appearance | White to slightly yellow crystalline powder | [2] |

| Solubility | Very faint turbidity in hot methanol | [2] |

| pKa (at 25°C) | 4.57 | [2] |

Hazard Identification and Classification

Based on data for 4-Phenoxybenzoic acid, the following hazard classifications are likely applicable.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Statements:

First-Aid Measures

In the event of exposure, follow these first-aid protocols.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops. |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention. |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get medical attention. |

Handling and Storage

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wash hands thoroughly after handling.

-

Wear appropriate personal protective equipment (PPE).

Storage:

-

Keep container tightly closed in a dry, cool, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.

Experimental Protocols

While specific experimental protocols for this compound are not available, the following general procedures should be followed when handling this or similar powdered chemical compounds in a research setting.

Weighing and Dispensing Protocol

-

Preparation:

-

Ensure the chemical balance is clean, calibrated, and located in a draft-free area or a balance enclosure.

-

Don appropriate PPE: safety glasses or goggles, a lab coat, and nitrile gloves.

-

Have a designated waste container for contaminated weighing paper and spatulas.

-

-

Procedure:

-

Place a clean, appropriately sized weighing paper or boat on the balance pan and tare the balance.

-

Carefully use a clean spatula to transfer the desired amount of this compound onto the weighing paper. Avoid creating dust clouds.

-

If weighing a small amount, it is advisable to add the powder to a tared vial to minimize loss.

-

Once the desired weight is obtained, securely close the stock container.

-

Clean the spatula and the area around the balance. Dispose of any contaminated materials in the designated waste container.

-

Preparation of a Stock Solution

-

Preparation:

-

Work within a chemical fume hood.

-

Select a suitable solvent (e.g., methanol, based on the solubility data of the analogue).

-

Have the calculated amount of solvent ready in a graduated cylinder or other appropriate measuring vessel.

-

Use a volumetric flask for accurate concentration preparation.

-

-

Procedure:

-

Transfer the weighed this compound into the volumetric flask.

-

Add a small amount of the chosen solvent to dissolve the powder. Gentle swirling or sonication may be required.

-

Once the solid is completely dissolved, add the remaining solvent to the calibration mark of the volumetric flask.

-

Cap the flask and invert it several times to ensure a homogenous solution.

-

Label the flask with the chemical name, concentration, solvent, date of preparation, and your initials.

-

Visualizations

The following diagrams illustrate standard laboratory safety workflows relevant to the handling of chemical compounds like this compound.

References

The Phenacyl Protecting Group: A Technical Guide to its Discovery, Chemistry, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenacyl (Pac) protecting group has emerged as a versatile tool in organic synthesis, particularly in the protection of carboxylic acids, thiols, and amines. This technical guide provides an in-depth exploration of the discovery and background of phenacyl protecting groups, detailing their application, stability, and various deprotection strategies. A key focus is placed on the experimental protocols for their introduction and cleavage, alongside a quantitative comparison of different methodologies. This document serves as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development, offering practical insights and detailed procedural information to effectively utilize this important protecting group.

Introduction and Discovery

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the selective transformation of multifunctional molecules. Among the diverse array of protecting groups available, the phenacyl group has carved a significant niche, particularly due to its unique cleavage methods.

The pioneering work of John C. Sheehan and Kazuo Umezawa in 1973 first brought the phenacyl group to the forefront as a photosensitive protecting group for carboxylic acids. Their research demonstrated that phenacyl esters could be cleaved under neutral conditions using UV light, offering a mild and orthogonal deprotection strategy to the existing acid- and base-labile protecting groups. This discovery opened new avenues for the synthesis of sensitive molecules, particularly in peptide chemistry.

Initially recognized for its photocleavable nature, the utility of the phenacyl group has since expanded significantly. Researchers have developed alternative deprotection methods, including reduction with zinc dust and, more recently, with magnesium in acetic acid, further enhancing its versatility and applicability in complex synthetic routes.

Properties and Applications

The phenacyl group is typically introduced by reacting the functional group to be protected (e.g., a carboxylic acid, thiol, or amine) with a phenacyl halide, most commonly phenacyl bromide. The resulting phenacyl esters, thioethers, and amides exhibit desirable stability under a range of reaction conditions.

Key Properties:

-

Stability: Phenacyl-protected compounds are generally stable to acidic conditions (e.g., 50% trifluoroacetic acid in dichloromethane) and certain basic conditions, providing a robust protecting group for multi-step syntheses.

-

Crystallinity: Many phenacyl-protected compounds are crystalline solids, which facilitates their purification and handling.

-

Orthogonality: The diverse deprotection methods available for the phenacyl group allow for its selective removal in the presence of other protecting groups, a crucial aspect of orthogonal synthesis strategies.

Applications:

The phenacyl group has found broad application in the protection of various functional groups:

-

Carboxylic Acids: The protection of carboxylic acids as phenacyl esters is one of its most common applications, particularly in peptide synthesis for the temporary protection of the C-terminus or the side chains of aspartic and glutamic acid.

-

Thiols: The phenacyl group is an effective protecting group for the sulfhydryl group of cysteine, finding use in peptide synthesis and native chemical ligation.

-

Amines: While less common, the phenacyl group can also be used to protect primary and secondary amines.

-

Phosphates: Phenacyl derivatives have been developed for the protection of phosphate groups, which is of significant interest in nucleotide chemistry.

Deprotection Methodologies

A major advantage of the phenacyl protecting group is the variety of methods available for its removal. This allows chemists to choose the deprotection conditions that are most compatible with the substrate and other functional groups present in the molecule.

Photolytic Cleavage

The original method for phenacyl group removal involves photolysis. Irradiation with UV light (typically around 350 nm) in a hydrogen-donating solvent like ethanol or dioxane leads to the cleavage of the phenacyl group. The mechanism is believed to proceed via a radical chain reaction involving hydrogen abstraction by the excited carbonyl group of the phenacyl moiety.

dot

Caption: Mechanism of Photolytic Cleavage of Phenacyl Esters.

Reductive Cleavage with Zinc

A widely used and efficient method for the deprotection of phenacyl groups is reduction with activated zinc dust in acetic acid. This method is particularly valuable in peptide synthesis and is compatible with many other protecting groups.

dot

Physical and chemical properties of 4-phenoxybenzoic acid.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 4-phenoxybenzoic acid, a versatile aromatic carboxylic acid. This document consolidates key data, experimental protocols, and mechanistic insights to support its application in research and development, particularly in the pharmaceutical and materials science sectors.

Core Physical and Chemical Properties

4-Phenoxybenzoic acid (CAS No: 2215-77-2) is a white to off-white crystalline solid. Its molecular structure, consisting of a benzoic acid moiety linked to a phenoxy group via an ether bond, imparts a unique combination of properties that make it a valuable intermediate in organic synthesis.

Table 1: Physical Properties of 4-Phenoxybenzoic Acid

| Property | Value | References |

| Molecular Formula | C₁₃H₁₀O₃ | |

| Molecular Weight | 214.22 g/mol | |

| Melting Point | 163-165 °C | |

| Boiling Point | ~314.35 °C (rough estimate) | |

| Appearance | White to slightly yellow crystalline powder | |

| Solubility | Sparingly soluble in water, shows faint turbidity in hot methanol. | |

| pKa | 4.57 (at 25 °C) |

Table 2: Spectroscopic Data of 4-Phenoxybenzoic Acid

| Spectroscopic Technique | Key Data and Interpretation | References |

| FT-IR (KBr Pellet) | Characteristic peaks include a broad O-H stretch from the carboxylic acid, a C=O stretch around 1680-1700 cm⁻¹, C-O-C ether stretches, and aromatic C-H and C=C bending and stretching vibrations. | |

| ¹H NMR | Signals corresponding to the aromatic protons of both the benzoic acid and phenoxy rings are observed. The carboxylic acid proton typically appears as a broad singlet at a high chemical shift. | |

| ¹³C NMR | Resonances for all 13 carbon atoms can be identified, including the carbonyl carbon of the carboxylic acid, the ether-linked carbons, and the aromatic carbons. | |

| Mass Spectrometry | The mass spectrum shows a molecular ion peak (M⁺) at m/z 214, corresponding to the molecular weight of the compound. |

Experimental Protocols

Synthesis of 4-Phenoxybenzoic Acid

Several synthetic routes to 4-phenoxybenzoic acid have been reported. A common and effective method involves the nucleophilic aromatic substitution of a para-substituted benzoic acid with phenol.

Method 1: Ullmann Condensation

This classic method involves the reaction of a 4-halobenzoic acid with phenol in the presence of a copper catalyst and a base.

-

Reactants: 4-chlorobenzoic acid, phenol, potassium carbonate, copper(I) oxide.

-

Solvent: N,N-Dimethylformamide (DMF) or pyridine.

-

Procedure:

-

A mixture of 4-chlorobenzoic acid, phenol, and potassium carbonate in DMF is heated.

-

Copper(I) oxide is added as a catalyst.

-

The reaction mixture is refluxed for several hours.

-

After cooling, the mixture is poured into water and acidified with a strong acid (e.g., HCl) to precipitate the crude product.

-

The crude 4-phenoxybenzoic acid is collected by filtration and purified by recrystallization from a suitable solvent like ethanol.

-

Method 2: Oxidation of 4-Phenoxyacetophenone

This method involves the oxidation of a precursor ketone.

-

Reactants: 4-Phenoxyacetophenone, sodium hypochlorite.

-

Catalyst: Phase transfer catalyst such as polyethylene glycol (PEG)-400.

-

Procedure:

-

4-Phenoxyacetophenone is oxidized using sodium hypochlorite in the presence of a phase transfer catalyst.

-

The reaction proceeds to yield 4-phenoxybenzoic acid.

-

The product is isolated and purified.

-

The following diagram illustrates a generalized workflow for the synthesis and purification of 4-phenoxybenzoic acid.

Caption: Generalized workflow for the synthesis of 4-phenoxybenzoic acid.

Biological Activity and Mechanism of Action

4-Phenoxybenzoic acid has garnered interest in drug development due to its role as a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory agents and antibiotics. Notably, it has been identified as an inhibitor of the human papillomavirus (HPV) E2 protein.

The HPV E2 protein is a critical regulator of the viral life cycle, controlling viral DNA replication and the expression of the oncoproteins E6 and E7. By binding to specific DNA sequences in the viral genome, E2 modulates these processes. The E6 and E7 oncoproteins are known to inactivate tumor suppressor proteins in host cells, leading to cellular immortalization and contributing to the development of cancer.

4-Phenoxybenzoic acid is proposed to inhibit the function of the E2 protein by blocking its binding to DNA. This disruption of the E2-DNA interaction interferes with the normal regulation of the HPV life cycle, potentially reducing viral replication and the expression of the oncogenic E6 and E7 proteins.

The following diagram illustrates the proposed mechanism of action for 4-phenoxybenzoic acid as an HPV E2 inhibitor.

Caption: Inhibition of HPV E2 protein by 4-phenoxybenzoic acid.

Conclusion

4-Phenoxybenzoic acid is a well-characterized compound with a range of applications stemming from its distinct physical and chemical properties. This guide provides essential data and procedural outlines to facilitate its use in scientific research and development. Further investigation into its biological activities and the elucidation of specific signaling pathways it may modulate will continue to expand its potential applications in medicinal chemistry and beyond.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Phenacyloxybenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-phenacyloxybenzoic acid derivatives, versatile compounds with potential applications in medicinal chemistry and materials science. The synthesis is based on the Williamson ether synthesis, a robust and widely used method for preparing ethers.

Introduction

This compound and its derivatives are organic compounds that incorporate a phenacyl group linked to a benzoic acid moiety through an ether linkage. These structures are of significant interest in drug discovery and development due to the diverse biological activities associated with benzoic acid derivatives, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The synthesis protocol outlined below is an adaptation of the Williamson ether synthesis, which involves the reaction of a phenolate with a phenacyl halide.

Reaction Scheme

The general reaction for the synthesis of this compound derivatives involves the reaction of a substituted 4-hydroxybenzoic acid with a substituted phenacyl bromide in the presence of a base.

Experimental Protocol

This protocol details the synthesis of this compound from 4-hydroxybenzoic acid and phenacyl bromide. The methodology can be adapted for the synthesis of various derivatives by using substituted 4-hydroxybenzoic acids or substituted phenacyl bromides.

Materials:

-

4-Hydroxybenzoic acid

-

Phenacyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

-

Melting point apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-hydroxybenzoic acid (1.38 g, 10 mmol) in 50 mL of acetone.

-

Addition of Base: Add potassium carbonate (2.76 g, 20 mmol) to the solution. The mixture will become a suspension.

-

Addition of Phenacyl Bromide: To the stirred suspension, add phenacyl bromide (1.99 g, 10 mmol) dissolved in a minimal amount of acetone.

-

Reaction: The reaction mixture is stirred at room temperature. For less reactive substrates, the mixture can be heated to reflux and the reaction progress monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), the solvent is removed under reduced pressure using a rotary evaporator.

-

Extraction: The residue is partitioned between ethyl acetate and water. The aqueous layer is acidified with 1M HCl to a pH of approximately 2, leading to the precipitation of the crude product.

-

Purification: The precipitate is collected by filtration, washed with cold water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

-

Characterization: The final product should be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound derivatives, adapted from the synthesis of analogous 4-phenacyloxy benzaldehyde derivatives.[4]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| This compound | C₁₅H₁₂O₄ | 256.25 | - | 194-196 |

Note: The yield is dependent on the specific substrates and reaction conditions and should be determined experimentally.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound derivatives.

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Diagram

While a specific signaling pathway for this compound is not definitively established without further biological studies, many benzoic acid derivatives are known to exhibit their biological effects through various mechanisms. For instance, some act as inhibitors of specific enzymes or as antagonists at cellular receptors. The diagram below provides a hypothetical signaling pathway where a this compound derivative acts as an inhibitor of a kinase pathway, a common mechanism for anticancer agents.

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

Application of 4-Phenacyloxybenzoic Acid in Liquid Crystal Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of calamitic (rod-shaped) liquid crystals utilizing 4-phenacyloxybenzoic acid as a key building block. The methodologies described herein are based on established synthetic routes, including Williamson ether synthesis for the precursor and Steglich esterification for the final liquid crystal product.

Introduction

Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. Their unique ability to be manipulated by electric fields makes them indispensable in technologies such as liquid crystal displays (LCDs). The molecular structure of a compound dictates its liquid crystalline properties, including the temperature range over which the mesophase is stable.

Benzoic acid derivatives are a versatile class of molecules for the synthesis of thermotropic liquid crystals. By modifying the core structure and terminal groups, the mesomorphic properties can be finely tuned. This compound is a promising precursor for the synthesis of liquid crystals due to its rigid core structure, which can be further extended by esterification with various phenolic compounds to induce or enhance liquid crystalline behavior. The general approach involves a two-step synthesis, which is detailed in the protocols below.

Experimental Protocols

Part 1: Synthesis of this compound

This protocol details the synthesis of the key intermediate, this compound, from 4-hydroxybenzoic acid and phenacyl bromide via a Williamson ether synthesis.

Materials:

-

Methyl 4-hydroxybenzoate

-

Phenacyl bromide (2-bromoacetophenone)

-

Potassium carbonate

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Phenacyloxybenzoic Acid

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-phenacyloxybenzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, providing potential causes and actionable solutions.

| Issue | Potential Cause | Recommended Solution |

| Low or No Product Yield | 1. Incomplete Deprotonation of 4-Hydroxybenzoic Acid: The phenolic proton of 4-hydroxybenzoic acid is acidic, but a sufficiently strong base is required for complete deprotonation to the more nucleophilic phenoxide. Weaker bases may result in an equilibrium with a low concentration of the phenoxide. | • Use a stronger base: If using a weak base like sodium bicarbonate, consider switching to a stronger base such as potassium carbonate, sodium hydroxide, or potassium hydroxide. • Ensure anhydrous conditions: Water can consume the base and protonate the phenoxide, reducing its nucleophilicity. Use anhydrous solvents and dry glassware. |

| 2. Poor Quality of Reagents: Phenacyl bromide can degrade over time, and the purity of 4-hydroxybenzoic acid can affect the reaction. | • Verify reagent purity: Use freshly purified phenacyl bromide. Phenacyl bromide is a lachrymator and should be handled with care.[1] • Ensure 4-hydroxybenzoic acid is dry. | |

| 3. Inappropriate Solvent: The choice of solvent is critical for an S\textsubscript{N}2 reaction like the Williamson ether synthesis. Protic solvents can solvate the nucleophile, reducing its reactivity, while non-polar solvents may not dissolve the reactants sufficiently. | • Use a polar aprotic solvent: Solvents like N,N-dimethylformamide (DMF) or acetonitrile are commonly used and can accelerate the reaction rate.[2] Acetone is also a viable option. | |

| 4. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures. | • Increase the reaction temperature: Typical Williamson ether syntheses are conducted between 50-100 °C.[2] Monitor the reaction by TLC to avoid decomposition at higher temperatures. | |

| Presence of Significant Side Products | 1. Elimination Reaction: The base can promote the elimination of HBr from phenacyl bromide to form an undesired byproduct. This is more prevalent at higher temperatures. | • Use a milder base: A less hindered, milder base like potassium carbonate is often preferred over stronger bases like sodium hydroxide to minimize elimination. • Control the temperature: Avoid excessively high temperatures. |

| 2. C-Alkylation: The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring (C-alkylation) instead of the desired O-alkylation. | • Optimize reaction conditions: The choice of solvent and counter-ion can influence the site of alkylation. Less polar solvents may favor O-alkylation. | |

| 3. Hydrolysis of Phenacyl Bromide: If water is present in the reaction mixture, phenacyl bromide can hydrolyze to phenacyl alcohol. | • Maintain anhydrous conditions: Ensure all reagents and solvents are dry. | |

| Difficulty in Product Purification | 1. Incomplete Reaction: The presence of unreacted starting materials can complicate purification. | • Monitor the reaction: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and ensure it goes to completion. |

| 2. Co-precipitation of Byproducts: Side products may co-precipitate with the desired product upon workup. | • Recrystallization: This is an effective method for purifying the solid product. A suitable solvent is one in which the product is soluble at high temperatures but insoluble at low temperatures, while impurities remain soluble at all temperatures or are insoluble at all temperatures. Ethanol or a mixture of ethanol and water is often a good choice for recrystallization of benzoic acid derivatives. |

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis of this compound from 4-hydroxybenzoic acid and phenacyl bromide is a classic example of the Williamson ether synthesis. The reaction proceeds via an S\textsubscript{N}2 (bimolecular nucleophilic substitution) mechanism. First, a base is used to deprotonate the phenolic hydroxyl group of 4-hydroxybenzoic acid, forming a more nucleophilic phenoxide ion. This phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon of phenacyl bromide, displacing the bromide leaving group to form the ether linkage.

Q2: Which base is most effective for this synthesis?

A2: The choice of base is crucial. For phenolic hydroxyl groups, which are more acidic than aliphatic alcohols, moderately strong bases are effective. Potassium carbonate (K\textsubscript{2}CO\textsubscript{3}) is a commonly used and effective base for this type of reaction as it is strong enough to deprotonate the phenol but generally mild enough to minimize side reactions like elimination.[2] Stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be used but may increase the likelihood of side reactions.

Q3: How does the choice of solvent affect the reaction yield?

A3: Polar aprotic solvents are generally preferred for Williamson ether synthesis.[2] Solvents like DMF (N,N-dimethylformamide), acetonitrile, and acetone can dissolve the reactants and facilitate the S\textsubscript{N}2 reaction without solvating and deactivating the nucleophile. Protic solvents, such as water or alcohols, can form hydrogen bonds with the phenoxide ion, reducing its nucleophilicity and slowing down the reaction.

Q4: What are the expected side reactions, and how can they be minimized?

A4: The primary side reaction of concern is the base-catalyzed elimination of HBr from phenacyl bromide. This can be minimized by using a milder base (like K\textsubscript{2}CO\textsubscript{3}) and avoiding excessively high reaction temperatures. Another potential side reaction is C-alkylation, where the phenacyl group attaches to the aromatic ring instead of the oxygen. This is generally less favored than O-alkylation under typical Williamson ether synthesis conditions.

Q5: How can I effectively purify the final product?

A5: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound. The process involves dissolving the crude product in a minimum amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving impurities behind in the solvent. A mixture of ethanol and water is often a suitable solvent system for the recrystallization of benzoic acid derivatives.

Data Presentation

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes the expected impact of different parameters on the reaction outcome based on the principles of the Williamson ether synthesis.

| Parameter | Condition | Expected Impact on Yield | Rationale |

| Base | Weak (e.g., NaHCO\textsubscript{3}) | Low | Incomplete deprotonation of the phenol, resulting in a low concentration of the active nucleophile. |

| Moderate (e.g., K\textsubscript{2}CO\textsubscript{3}) | High | Sufficiently basic to deprotonate the phenol effectively while minimizing side reactions. | |

| Strong (e.g., NaOH, KOH) | Moderate to High | Ensures complete deprotonation but may increase the rate of side reactions such as elimination, potentially lowering the overall yield of the desired product. | |

| Solvent | Polar Aprotic (e.g., DMF, Acetone) | High | Solubilizes reactants and promotes the S\textsubscript{N}2 reaction by not solvating the nucleophile. |

| Polar Protic (e.g., Ethanol, Water) | Low | Solvates the phenoxide nucleophile through hydrogen bonding, reducing its reactivity and slowing the reaction rate. | |

| Non-polar (e.g., Toluene) | Low | Poor solubility of the ionic phenoxide salt, leading to a slow reaction rate. | |

| Temperature | Low (e.g., Room Temperature) | Low | The reaction rate is likely to be very slow at room temperature. |

| Moderate (e.g., 50-80 °C) | High | Provides sufficient activation energy for the reaction to proceed at a reasonable rate without promoting significant side reactions. | |

| High (e.g., >100 °C) | Moderate | While the reaction rate will be high, the potential for side reactions (elimination) and decomposition increases, which can lower the overall yield. |

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure for the Williamson ether synthesis of this compound.

Materials:

-

4-Hydroxybenzoic acid

-

Phenacyl bromide

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Ethanol (for recrystallization)

-

Deionized water

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzoic acid (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone.

-

Stir the mixture at room temperature for 15 minutes.

-

Add phenacyl bromide (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain reflux for 4-6 hours. Monitor the progress of the reaction by TLC.

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Filter the solid potassium salts and wash the solid with a small amount of acetone.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer with 1 M HCl, followed by water, and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Visualizations

Caption: Reaction mechanism for the synthesis of this compound.

Caption: A typical experimental workflow for the synthesis of this compound.

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

References

Troubleshooting incomplete cleavage of the phenacyl protecting group.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the cleavage of phenacyl protecting groups.

Troubleshooting Guide

Issue: Incomplete or Low Yield of Phenacyl Group Cleavage

Incomplete removal of the phenacyl protecting group is a common issue that can significantly impact subsequent experimental steps. The following sections provide potential causes and solutions to improve cleavage efficiency.

Potential Cause 1: Suboptimal Reducing Agent or Conditions

The choice and condition of the reducing agent are critical for efficient phenacyl group removal.

-

Solution:

-

Zinc Reduction: This is a widely used method. Ensure the zinc dust is activated and fresh. The reaction is typically performed in acetic acid (AcOH).[1][2] The addition of a chelating agent like acetylacetone in the presence of pyridine can enhance the efficiency of zinc reduction.[1]

-

Magnesium Reduction: As an alternative to zinc, magnesium turnings in acetic acid can be employed for deprotection.[3][4] This method may offer better compatibility with other protecting groups sensitive to the zinc/acetic acid combination.[3]

-

Sodium Thiophenoxide: For phenacyl esters, treatment with sodium thiophenoxide in dimethylformamide (DMF) can achieve quantitative removal.[3][5]

-

Sodium Hydrogen Telluride: This reagent can be used for the dealkylation of phenacyl esters under mild conditions.[6]

-

Potential Cause 2: Inadequate Reaction Time or Temperature

Cleavage reactions are time and temperature-dependent.

-

Solution:

-

Monitor the reaction progress using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), to determine the optimal reaction time.[7][8]

-

If the reaction is sluggish at room temperature, a moderate increase in temperature may improve the cleavage rate. However, be cautious of potential side reactions at elevated temperatures.

-

Potential Cause 3: Solvent Effects in Photochemical Cleavage

For photocleavable phenacyl groups, the choice of solvent is crucial as it often acts as a hydrogen donor.[9]

-

Solution:

Troubleshooting Workflow for Incomplete Cleavage

Caption: Troubleshooting workflow for incomplete phenacyl group cleavage.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for cleaving a phenacyl protecting group?

A1: The most common methods for phenacyl group cleavage include:

-

Zinc reduction in acetic acid: A classic and widely used method.[1][2]

-

Photochemical cleavage: Utilizes light to remove the protecting group, often in the presence of a hydrogen-donating solvent.[9]

-

Nucleophilic displacement: Reagents like sodium thiophenoxide can effectively cleave phenacyl esters.[3][5]

-

Magnesium in acetic acid: An alternative reductive method.[3][4]

Q2: I am observing side reactions during the cleavage of a phenacyl ester from an aspartyl residue. What could be the cause and how can I prevent it?

A2: The use of sodium thiophenoxide for cleaving phenacyl esters of aspartyl residues can catalyze the formation of aminosuccinyl derivatives.[10] To mitigate this, using neutral selenophenol in DMF for the removal of the β-phenacyl protecting group of aspartic acid can be a suitable alternative, as it has been shown to proceed without α,β-rearrangement.

Q3: How stable is the phenacyl group to other common reaction conditions in peptide synthesis?

A3: The phenacyl group exhibits good stability under various conditions, making it a versatile protecting group.

-

It is stable to acidic conditions such as 50% trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂) and high concentrations of hydrogen bromide in acetic acid.[5][9]

-

It is also stable to basic conditions like 20% piperidine in DMF.[9]

-

However, it shows some instability to strongly acidic conditions like 1 M trimethylsilyl trifluoromethanesulfonate (TMSOTf) in TFA.[1]

Q4: Can the phenacyl group be cleaved selectively in the presence of other protecting groups?

A4: Yes, the phenacyl group's cleavage conditions are orthogonal to many other common protecting groups. For instance, the 4-methoxyphenacyloxycarbonyl (Phenoc) group can be removed photolytically without affecting a benzyloxycarbonyl (Cbz) group.[9] Similarly, cleavage with Zn/AcOH is compatible with acid-labile (Boc) and some other cysteine protecting groups like acetamidomethyl (Acm).[1]

Q5: What is the mechanism of photochemical cleavage of the phenacyl group?

A5: The photochemical cleavage of the phenacyl group is believed to occur via a radical mechanism.[9] The reaction is initiated by the photoexcitation of the phenacyl group, followed by a process where the solvent acts as a hydrogen donor to facilitate the cleavage.[9]

Mechanism of Phenacyl Cleavage

Caption: Simplified comparison of reductive and photochemical cleavage mechanisms.

Quantitative Data on Cleavage Conditions

| Cleavage Method | Reagents and Conditions | Substrate Type | Yield (%) | Reference |

| Photochemical (Phenoc group) | Irradiation in a suitable solvent | Amino acids | 50 - 90 | [9] |

| Zinc Reduction | Zn, aq. AcOH | Cys(Pac) peptide | Good | [1][2] |

| Zinc Reduction with Chelator | Zn, acetylacetone, pyridine | Peptide segments | Efficient | [1] |

| Sodium Thiophenoxide | 1 N Sodium Thiophenoxide in DMF, 8h, 25°C | Aspartyl peptide | Quant. | [3] |

| Magnesium Reduction | Mg turnings, acetic acid | N,S-phenacyl | Rapid | [3][4] |

Experimental Protocols

Protocol 1: Zinc-Acetic Acid Cleavage of S-Phenacyl (Pac) Protected Cysteine

This protocol is adapted from methods described for the deprotection of phenacyl-protected cysteine residues in peptides.[1][2]

-

Dissolution: Dissolve the phenacyl-protected peptide in aqueous acetic acid (e.g., 50-80% AcOH in water).

-

Addition of Zinc: Add an excess of activated zinc dust (e.g., 10-20 equivalents) to the solution.

-

Reaction: Stir the suspension at room temperature.

-

Monitoring: Monitor the progress of the reaction by HPLC or TLC until the starting material is consumed. This may take several hours.

-

Work-up: Once the reaction is complete, filter off the excess zinc dust.

-

Purification: Remove the acetic acid under reduced pressure and purify the deprotected peptide using standard methods such as preparative HPLC.

Protocol 2: Photochemical Cleavage of a Phenacyl Ester

This protocol is a general procedure based on the principles of phenacyl group photolysis.[9]

-

Solution Preparation: Dissolve the phenacyl-protected compound in a suitable solvent. Ethanol is preferred if the compound is soluble.[9] If not, use dioxane or benzene containing a hydrogen donor like cumene.[9] The concentration should be low enough to allow for efficient light penetration.

-

Irradiation: Irradiate the solution with a UV lamp at a suitable wavelength (typically around 350 nm). The reaction vessel should be made of a material transparent to this wavelength (e.g., quartz).

-

Monitoring: Follow the disappearance of the starting material by HPLC or TLC.

-

Solvent Removal: After completion, remove the solvent under reduced pressure.

-

Purification: Purify the product to remove acetophenone and other byproducts.

References

- 1. researchgate.net [researchgate.net]

- 2. The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. A novel and efficient method for cleavage of phenacylesters by magnesium reduction with acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 6. tandfonline.com [tandfonline.com]

- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. pubs.acs.org [pubs.acs.org]

Technical Support Center: Synthesis of 4-Phenacyloxybenzoic Acid

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists involved in the synthesis of 4-phenacyloxybenzoic acid. The synthesis, typically a Williamson ether synthesis, involves the reaction of 4-hydroxybenzoic acid and a phenacyl halide (e.g., 2-bromoacetophenone). While seemingly straightforward, several side reactions can occur, leading to impurities and reduced yields.

Troubleshooting Guides

Question 1: Why is the yield of my this compound unexpectedly low?

Answer:

Low yields in the synthesis of this compound can be attributed to several factors, primarily the occurrence of side reactions and suboptimal reaction conditions. The Williamson ether synthesis, while robust, can be sensitive to the nature of the reactants and the conditions employed.[1][2]

Potential Causes and Solutions:

-

Incomplete Deprotonation: The phenolic hydroxyl group of 4-hydroxybenzoic acid must be fully deprotonated to form the phenoxide ion, which acts as the nucleophile. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed to completion.

-

Solution: Ensure at least one equivalent of a strong base (e.g., sodium hydroxide, potassium carbonate) is used to deprotonate the phenolic hydroxyl group. An additional equivalent will be consumed by the carboxylic acid proton. Therefore, using slightly more than two equivalents of base is recommended.

-

-

Side Reactions: The most significant cause of low yields is the formation of side products. The primary competing reactions include elimination of the phenacyl halide and C-alkylation of the phenoxide.[1][2]

-

Solution: To minimize elimination, maintain a moderate reaction temperature. The Williamson ether synthesis is an SN2 reaction, which is favored over elimination at lower temperatures.[3] To reduce C-alkylation, consider the choice of solvent and counter-ion, although for phenoxides, C-alkylation is an inherent possibility as the ion is an ambident nucleophile.[1]

-

-

Reaction Time and Temperature: Insufficient reaction time or a temperature that is too low can lead to an incomplete reaction. Conversely, excessively high temperatures can promote the formation of side products.[4]

-

Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Optimize the reaction time and temperature based on the disappearance of the starting materials. A typical temperature range for this reaction is 60-80 °C.

-

Question 2: I have an unexpected peak in my NMR spectrum. What could it be?

Answer:

The presence of unexpected peaks in your NMR spectrum indicates the presence of impurities or side products. Based on the reactants and reaction conditions, several side products can be formed during the synthesis of this compound.

Common Side Products and their Spectroscopic Signatures:

| Side Product | Potential Cause | Expected NMR Signals (1H NMR, approximate) |

| 4-Hydroxybenzoic Acid (unreacted) | Incomplete reaction. | Aromatic protons, a broad singlet for the phenolic -OH, and a broad singlet for the carboxylic acid -OH. |

| Acetophenone | Hydrolysis or elimination of 2-bromoacetophenone. | Aromatic protons and a characteristic singlet for the methyl group around 2.6 ppm. |

| C-Alkylated Product (e.g., 3-phenacyl-4-hydroxybenzoic acid) | The phenoxide ion is an ambident nucleophile, allowing for alkylation on the aromatic ring.[1] | Complex aromatic region with different splitting patterns compared to the desired product. The phenolic -OH proton will still be present. |

| Self-condensation product of 2-bromoacetophenone | Reaction of the enolate of acetophenone (formed under basic conditions) with another molecule of 2-bromoacetophenone. | Complex aliphatic and aromatic signals. |

| Esterified Product (Phenacyl 4-hydroxybenzoate) | Reaction of the carboxylate of 4-hydroxybenzoic acid with 2-bromoacetophenone. | Aromatic protons of both moieties and a singlet for the -OCH2- group adjacent to the carbonyl of the phenacyl group. |

Troubleshooting Steps:

-

Purification: If you suspect the presence of these impurities, repurify your product. Recrystallization from a suitable solvent like ethanol is often effective in removing unreacted starting materials and some side products.[5]

-

Chromatography: If recrystallization is insufficient, column chromatography can be used to separate the desired product from the side products.

-

Spectroscopic Analysis: Compare the NMR spectrum of your product with a known spectrum of this compound. The presence of additional peaks will help in identifying the impurities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for the synthesis of this compound?

A1: A moderately strong base is typically used to ensure the deprotonation of the phenolic hydroxyl group without promoting excessive side reactions. Common choices include potassium carbonate (K2CO3) and sodium hydroxide (NaOH).[4] It is important to use at least two equivalents of the base to deprotonate both the phenolic hydroxyl and the carboxylic acid groups.

Q2: Which solvent is most suitable for this reaction?

A2: Polar aprotic solvents are generally preferred for Williamson ether syntheses as they can solvate the cation of the base, leaving the alkoxide nucleophile more reactive.[3] Suitable solvents include acetone, dimethylformamide (DMF), and acetonitrile.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be chosen to achieve good separation between the starting materials (4-hydroxybenzoic acid and 2-bromoacetophenone) and the product (this compound). The disappearance of the starting materials indicates the completion of the reaction.

Q4: What is the mechanism of the main reaction?

A4: The synthesis of this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The phenoxide ion, generated by the deprotonation of 4-hydroxybenzoic acid, acts as a nucleophile and attacks the electrophilic carbon of 2-bromoacetophenone, displacing the bromide ion.[1][6]

Experimental Protocols

Synthesis of this compound

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzoic acid (1 equivalent) and potassium carbonate (2.2 equivalents) in acetone.

-

Reaction Initiation: Stir the mixture at room temperature for 30 minutes.

-

Addition of Alkylating Agent: Add 2-bromoacetophenone (1 equivalent) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux (around 60 °C) and maintain it for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.

-

Purification: Dissolve the crude product in water and acidify with dilute hydrochloric acid to precipitate the product. Filter the solid and recrystallize from ethanol to obtain pure this compound.[5]

Visualizations

Reaction Workflow

Caption: Experimental workflow for the synthesis of this compound.

Main and Side Reaction Pathways

Caption: Main reaction and potential side reaction pathways.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. francis-press.com [francis-press.com]

- 5. 4-PHENOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. byjus.com [byjus.com]

Optimization of reaction conditions for phenacylation of carboxylic acids

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the optimization of phenacylation reactions of carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What is the phenacylation of a carboxylic acid? A1: Phenacylation is a chemical reaction that converts a carboxylic acid into its corresponding phenacyl ester. This is typically achieved by reacting the carboxylate salt of the acid with a phenacyl halide, most commonly phenacyl bromide. The reaction is a type of esterification and proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Q2: Why is phenacylation used in research and drug development? A2: Phenacylation is often used to create crystalline derivatives of carboxylic acids, which can be useful for their purification and characterization. The phenacyl group also acts as a photoremovable protecting group, meaning it can be cleaved under UV light, which is a mild condition that is useful for sensitive molecules. Furthermore, attaching a phenacyl group introduces a strong chromophore, which facilitates the detection of otherwise hard-to-detect carboxylic acids (like fatty acids) using UV-HPLC.

Q3: What are the key reagents in a typical phenacylation reaction? A3: The key reagents are:

-

Carboxylic Acid: The starting material to be derivatized.

-

Phenacyl Halide: The electrophile, typically phenacyl bromide (2-bromoacetophenone).

-

Base: Required to deprotonate the carboxylic acid, forming the nucleophilic carboxylate anion. Common bases include potassium carbonate (K₂CO₃), potassium bicarbonate (KHCO₃), and organic bases like triethylamine (Et₃N).

-

Solvent: A polar aprotic solvent is preferred to dissolve the reactants and facilitate the SN2 reaction.[1][2] Common choices include acetonitrile, acetone, and dimethylformamide (DMF).

-

Catalyst (Optional): A phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether, can be used to increase the reaction rate, especially in biphasic systems or when the carboxylate salt has low solubility.[3]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I am getting a very low yield or recovering only my starting material. What are the common causes?

A: Low yields are a frequent issue and can stem from several factors. Use the following logical progression to diagnose the problem.

Troubleshooting Flowchart for Low Yield

Caption: Decision tree for troubleshooting low product yield.

-

Ineffective Deprotonation: The carboxylic acid must be converted to its carboxylate salt to act as a nucleophile. If the base is too weak for the specific acid, is not fresh, or is wet, deprotonation will be incomplete.

-

Solution: Use a stronger, anhydrous base. Ensure at least one equivalent of base is used. For weakly acidic carboxylic acids, a stronger base may be required.

-

-

Poor Solubility: The carboxylate salt must have some solubility in the reaction solvent to react. If the salt precipitates out entirely, the reaction will be extremely slow.

-

Solution: Switch to a more polar solvent like DMF. Alternatively, add a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB). The PTC forms a more soluble ion pair with the carboxylate, shuttling it into the organic phase where it can react.[3]

-

-

Reagent Decomposition: Phenacyl bromide is a lachrymator and can degrade over time, especially if exposed to moisture.

-

Solution: Use fresh or purified phenacyl bromide. Store it in a cool, dark, and dry place.

-

-

Steric Hindrance: If the carboxylic acid is sterically bulky around the carboxyl group, the SN2 reaction will be slow.

-

Solution: Increase reaction time and temperature. A less hindered phenacylating agent could be considered if the protocol allows.

-

Issue 2: Presence of Multiple Byproducts

Q: My TLC or crude NMR shows multiple spots/peaks in addition to my product. What are the likely side reactions?

A: Several side reactions can occur:

-

Hydrolysis of Phenacyl Bromide: If there is water in the reaction (e.g., from wet solvent or base), phenacyl bromide can hydrolyze to form 2-hydroxyacetophenone.

-

Hydrolysis of the Product Ester: The phenacyl ester product can be hydrolyzed back to the carboxylic acid under basic conditions, especially if heated for a prolonged time. This can be a problem with excess strong base.[4]

-

Reaction with Solvent: Solvents like DMF can sometimes participate in side reactions under certain conditions, though this is less common.

-

Elimination Reactions: While less common for this substrate, strong, bulky bases can potentially cause elimination side reactions.

Solution:

-

Ensure all reagents and glassware are thoroughly dry. Use anhydrous solvents and bases.

-

Avoid excessively high temperatures or prolonged reaction times, especially with strong bases.

-

Use a milder base like potassium bicarbonate (KHCO₃) if product hydrolysis is suspected.

Issue 3: Difficult Purification

Q: I am having trouble separating my phenacyl ester from the unreacted phenacyl bromide. What should I do?

A: Phenacyl bromide and the resulting phenacyl ester often have similar polarities, making chromatographic separation challenging.

-

Solution 1: Recrystallization: Phenacyl esters are often crystalline solids. Recrystallization from a suitable solvent system (e.g., ethanol, methanol, or ethyl acetate/hexane) can be a highly effective method for purification.

-

Solution 2: Optimize Stoichiometry: Use the carboxylic acid as the limiting reagent (e.g., 1.0 equivalent) and a slight excess of phenacyl bromide (e.g., 1.1-1.2 equivalents). This ensures the complete consumption of the acid, making it easier to remove the excess electrophile.

-

Solution 3: Quenching: Some unreacted phenacyl bromide can be quenched. However, methods for this must be chosen carefully to avoid affecting the ester product.

Data Presentation: Optimizing Reaction Conditions

The yield of phenacyl esters is highly dependent on the choice of base, solvent, and catalyst. The following tables summarize typical results to guide optimization.

Table 1: Effect of Solvent on Phenacyl Ester Yield (Reaction: Benzoic acid with phenacyl bromide and K₂CO₃ at 60°C)

| Solvent | Dielectric Constant (Polarity) | Typical Yield (%) | Notes |

| Acetonitrile | 37.5 | ~95% | Excellent choice. Good solubility for many carboxylate salts and promotes SN2 reactions. |

| Acetone | 20.7 | ~85-90% | Good alternative to acetonitrile, though slightly less polar. |

| Dimethylformamide (DMF) | 36.7 | ~90% | Highly polar, excellent at dissolving salts, but can be harder to remove and may require higher temperatures. |

| Tetrahydrofuran (THF) | 7.6 | ~60-70% | Lower polarity leads to reduced reaction rates and yields due to poor salt solubility. |